Cyclopeptine

Description

Properties

IUPAC Name |

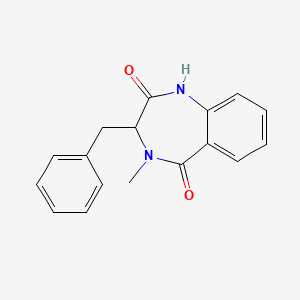

3-benzyl-4-methyl-1,3-dihydro-1,4-benzodiazepine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2/c1-19-15(11-12-7-3-2-4-8-12)16(20)18-14-10-6-5-9-13(14)17(19)21/h2-10,15H,11H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSQNKZMAMGACTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(C(=O)NC2=CC=CC=C2C1=O)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopeptine can be synthesized through a series of chemical reactions involving anthranilate, adenosine triphosphate, L-phenylalanine, and S-adenosyl-L-methionine. The key enzyme involved in this process is this compound synthase, a non-ribosomal peptide synthase . The reaction conditions typically involve the use of these reagents under controlled temperature and pressure to facilitate the formation of this compound.

Industrial Production Methods: Industrial production of this compound involves the continuous depolymerization and hydrogenation of dicyclopentadiene. The process includes decomposing dicyclopentadiene in a depolymerizer at temperatures ranging from 160 to 400 degrees Celsius, followed by hydrogenation in a fixed bed reactor at 10 to 100 degrees Celsius .

Chemical Reactions Analysis

Types of Reactions: Cyclopeptine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by different reagents and conditions.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Substitution reactions involving this compound often use reagents like halogens or alkylating agents under specific conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of this compound.

Scientific Research Applications

Structural Characteristics and Advantages

Cyclopeptides, including cyclopeptine, are characterized by their cyclic structure formed through the linkage of terminal amino acids. This structure imparts several advantages over linear peptides:

- Structural Rigidity : Cyclopeptides exhibit enhanced stability and binding affinity due to their rigid conformation.

- Biochemical Stability : The absence of amino and carbonyl termini makes cyclopeptides resistant to enzymatic degradation, prolonging their biological activity.

- Membrane Permeability : Their unique structure allows for better penetration into cells, facilitating therapeutic effects against various diseases.

Anticancer Applications

This compound has shown promising results in anticancer research. Several studies highlight its efficacy against different cancer cell lines:

- Mechanisms of Action : Cyclopeptides can inhibit tumor growth by targeting specific receptors or pathways involved in cell proliferation and survival. For instance, compounds derived from marine sources have demonstrated significant cytotoxicity against pancreatic cancer cells with low IC50 values (e.g., microsclerodermin A with IC50 = 2.3 µM) .

- Case Studies :

- Azumamide A : Derived from Mycale izuensis, this compound exhibits HDAC inhibitory activity with an IC50 of 0.045 µM against K562 cells .

- Stylissatin B : Isolated from Stylissa massa, this cycloheptapeptide shows cytotoxic effects on various human cancer cell lines with IC50 values ranging from 2.3 to 10.6 µM .

Antibacterial and Antiviral Properties

This compound also exhibits significant antibacterial and antiviral activities:

- Antibacterial Applications : Cyclopeptides have been identified as potential inhibitors of bacterial virulence factors. For instance, modifications to natural peptides can enhance their effectiveness against biofilm formation in bacteria like Staphylococcus epidermidis .

- Antiviral Mechanisms : Cyclopeptides can interfere with viral replication processes, making them candidates for antiviral drug development. Their ability to modulate immune responses further supports their therapeutic potential .

Biochemical Tools

In addition to their therapeutic applications, cyclopeptides serve as valuable biochemical tools:

- Receptor Agonists/Antagonists : Cyclopeptides can be designed to selectively bind to specific receptors, modulating biological responses effectively .

- Enzyme Inhibitors : Their structural properties allow for the development of potent enzyme inhibitors that can be utilized in various biochemical assays .

Mechanism of Action

Cyclopeptine exerts its effects by modulating the gamma-aminobutyric acid receptor-ionophore complex. It does not act as an agonist or antagonist but affects the receptor complex by increasing the opening frequency of gamma-aminobutyric acid-activated chloride channels . This modulation can influence various neurological pathways, making this compound a potential therapeutic agent for conditions related to gamma-aminobutyric acid dysregulation.

Comparison with Similar Compounds

- Diazepam

- Lorazepam

- Clonazepam

- Alprazolam

These compounds share a similar core structure but differ in their specific substitutions and pharmacological effects.

Q & A

Q. What safety protocols are essential when handling Cyclopeptine in laboratory settings?

this compound requires adherence to general chemical safety protocols. Key measures include:

- Skin/eye protection : Use gloves compatible with organic solvents (e.g., nitrile) and safety goggles. While this compound is non-irritating, accidental exposure to eyes should be treated with 15 minutes of water rinsing .

- Spill management : Mechanically collect solid residues using non-reactive tools and avoid flushing into water systems to prevent environmental contamination .

- Waste disposal : Small quantities may be discarded with household waste; larger amounts require incineration via licensed facilities .

Q. What analytical methods are recommended for initial characterization of this compound?

Standard characterization involves:

- Purity assessment : High-performance liquid chromatography (HPLC) with UV detection, ideally achieving ≥95% purity for reproducible assays .

- Structural confirmation : Mass spectrometry (MS) for molecular weight verification and nuclear magnetic resonance (NMR) spectroscopy to resolve cyclic peptide conformation .

- Batch consistency : For sensitive bioassays, request peptide content analysis (e.g., TFA removal <1% for cell-based studies) to minimize variability .

Q. How should researchers design dose-response experiments for this compound bioactivity studies?

- Range selection : Start with literature-reported IC50 values (if available) and test 5–10 concentrations in log-scale increments.

- Controls : Include solvent-only controls (e.g., DMSO) and reference compounds (e.g., known enzyme inhibitors) to validate assay conditions .

- Replicates : Perform triplicate measurements to account for inter-batch variability, especially with research-grade peptides .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported bioactivity across studies?

Contradictions often arise from:

- Experimental variables : Differences in cell lines (e.g., primary vs. immortalized), assay buffers (pH, ionic strength), or peptide hydration states. Standardize protocols using guidelines from Reviews in Analytical Chemistry .

- Data normalization : Use internal controls (e.g., housekeeping genes in qPCR) and report raw data alongside normalized values to improve cross-study comparability .

- Meta-analysis : Apply systematic review frameworks (e.g., PICO) to aggregate data, identify confounding factors, and propose unified testing criteria .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

- Quality control tiers :

- Tier 1: Basic MS/HPLC for research-grade batches .

- Tier 2: Advanced analyses (e.g., peptide content quantification, residual solvent testing) for preclinical studies .

- Storage conditions : Lyophilize peptides under inert gas (argon) and store at -80°C to prevent hydrolysis or aggregation .

Q. How can computational modeling enhance understanding of this compound’s mechanism of action?

- Molecular docking : Use tools like AutoDock Vina to predict this compound’s binding affinity to target proteins (e.g., proteases), guided by NMR-derived conformers .

- Dynamic simulations : Run molecular dynamics (MD) simulations (e.g., GROMACS) to study conformational stability in physiological conditions .

- Data integration : Cross-validate computational results with experimental mutagenesis or SPR binding assays .

Methodological Frameworks for this compound Research

How to formulate a FINER-compliant research question for this compound studies?

Apply the FINER criteria:

- Feasible : Ensure access to this compound synthesis/analytical facilities.

- Novel : Address gaps (e.g., "How does this compound modulate non-canonical protease pathways?").

- Ethical : Use animal models only when in vitro systems are insufficient.

- Relevant : Align with broader goals (e.g., antimicrobial peptide development) .

Q. What statistical approaches are optimal for analyzing this compound’s dose-dependent effects?

- Non-linear regression : Fit data to sigmoidal curves (e.g., Hill equation) to calculate EC50/IC50 values.

- Error modeling : Use Bayesian hierarchical models to account for batch variability and experimental noise .

- Multivariate analysis : Apply PCA or clustering to identify outliers in high-throughput screens .

Reproducibility and Reporting Standards

Q. What minimal data should be included to ensure reproducibility in this compound studies?

Q. How to address conflicting results in this compound’s cytotoxicity profiles?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.